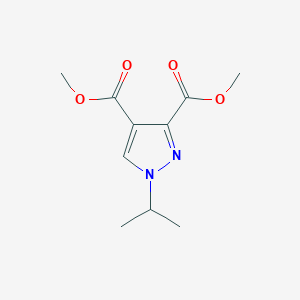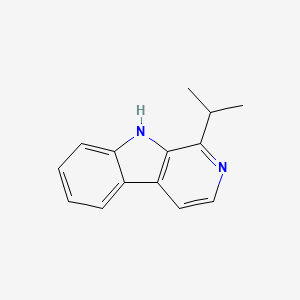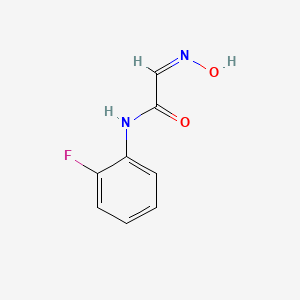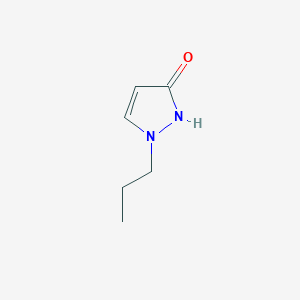![molecular formula C13H10F2N2O2S B11714731 2-(4-fluorophenoxy)-N'-[(E)-(5-fluorothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11714731.png)
2-(4-fluorophenoxy)-N'-[(E)-(5-fluorothiophen-2-yl)methylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenoxy)-N’-[(E)-(5-fluorothiophen-2-yl)methylidene]acetohydrazide is an organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N’-[(E)-(5-fluorothiophen-2-yl)methylidene]acetohydrazide typically involves the reaction of 4-fluorophenol with chloroacetic acid in the presence of a base to form 4-fluorophenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to yield 4-fluorophenoxyacetic acid hydrazide. The final step involves the condensation of this hydrazide with 5-fluorothiophene-2-carbaldehyde under reflux conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-fluorophenoxy)-N’-[(E)-(5-fluorothiophen-2-yl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-fluorophenoxy)-N’-[(E)-(5-fluorothiophen-2-yl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-(4-fluorophenoxy)-N’-[(E)-(5-fluorothiophen-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-chloro-4-fluorophenoxy)acetohydrazide
- 2-(2,4-difluorophenoxy)acetohydrazide
- 2-(4-fluorophenoxy)acetohydrazide
Uniqueness
2-(4-fluorophenoxy)-N’-[(E)-(5-fluorothiophen-2-yl)methylidene]acetohydrazide stands out due to its dual fluorine substitution and the presence of both phenoxy and thiophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H10F2N2O2S |
|---|---|
Molekulargewicht |
296.29 g/mol |
IUPAC-Name |
2-(4-fluorophenoxy)-N-[(Z)-(5-fluorothiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C13H10F2N2O2S/c14-9-1-3-10(4-2-9)19-8-13(18)17-16-7-11-5-6-12(15)20-11/h1-7H,8H2,(H,17,18)/b16-7- |
InChI-Schlüssel |
YMPKUOCZKPPWBD-APSNUPSMSA-N |
Isomerische SMILES |
C1=CC(=CC=C1OCC(=O)N/N=C\C2=CC=C(S2)F)F |
Kanonische SMILES |
C1=CC(=CC=C1OCC(=O)NN=CC2=CC=C(S2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![n'-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-n,n-dimethylformimidamide](/img/structure/B11714660.png)







![Ethyl 4-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B11714704.png)


![2,4-Dinitro-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B11714729.png)
![N-[1-(2,5-dimethylfuran-3-yl)ethylidene]hydroxylamine](/img/structure/B11714730.png)
